molecular formula C12H13NO3S B8734472 (S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid

(S)-3-Methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid

Cat. No. B8734472
M. Wt: 251.30 g/mol
InChI Key: WWXBUKVYEVDASM-UHFFFAOYSA-N
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Patent
US05733921

Procedure details

Following the procedure of Example 13, 6.0 g (13.6 mol) of 2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid was reacted with bromine to provide 2.25 g of the title compound, mp 166°-168° C.
Name
2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(NC(C1C=CC=CC=1S[S:19][C:20]1[CH:35]=[CH:34][CH:33]=[CH:32][C:21]=1[C:22]([NH:24][CH:25]([CH:29]([CH3:31])[CH3:30])[C:26]([OH:28])=[O:27])=[O:23])=O)CC(C)C)(O)=O.BrBr>>[CH3:30][CH:29]([CH3:31])[CH:25]([N:24]1[C:22](=[O:23])[C:21]2[CH:32]=[CH:33][CH:34]=[CH:35][C:20]=2[S:19]1)[C:26]([OH:28])=[O:27]

Inputs

Step One
Name
2-[2-[2-(1-carboxy-3-methylbutyl carbamoyl)phenyldisulfanyl]benzoylamino]-3-methylbutanoic acid
Quantity
6 g
Type
reactant
Smiles
C(=O)(O)C(CC(C)C)NC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)NC(C(=O)O)C(C)C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)O)N1SC2=C(C1=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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